molecular formula C20H14FN3OS B2516628 N-([2,3'-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide CAS No. 2034267-96-2

N-([2,3'-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide

Cat. No.: B2516628
CAS No.: 2034267-96-2
M. Wt: 363.41
InChI Key: DTWNPCKJNJYCFE-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a bipyridine moiety, a fluorinated benzo[b]thiophene core, and a carboxamide functional group. Its unique structural attributes make it a valuable candidate for studies in medicinal chemistry, materials science, and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

  • Synthesis of 5-fluorobenzo[b]thiophene-2-carboxylic acid

      Starting materials: 5-fluorobenzo[b]thiophene and a suitable carboxylating agent.

      Reaction conditions: The reaction is often carried out under reflux conditions in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Formation of the carboxamide

      Starting materials: 5-fluorobenzo[b]thiophene-2-carboxylic acid and an amine derivative of [2,3’-bipyridin]-4-ylmethyl.

      Reaction conditions: This step typically involves coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include:

    Continuous flow synthesis: To improve reaction efficiency and scalability.

    Automated synthesis platforms: For precise control over reaction conditions and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents at specific positions on the aromatic ring.

Scientific Research Applications

Chemistry

    Coordination Chemistry: The bipyridine moiety allows the compound to act as a ligand, forming complexes with transition metals.

    Catalysis: Metal complexes of this compound can serve as catalysts in various organic transformations.

Biology and Medicine

Industry

    Materials Science: Potential use in the development of organic semiconductors and photovoltaic materials.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: Compounds with similar core structures but different substituents.

    Bipyridine-based ligands: Other bipyridine derivatives used in coordination chemistry.

Uniqueness

    Structural Complexity: The combination of a bipyridine moiety with a fluorinated benzo[b]thiophene core is relatively unique.

    Functional Versatility: The compound’s ability to participate in diverse chemical reactions and form stable metal complexes sets it apart from simpler analogs.

Properties

IUPAC Name

5-fluoro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3OS/c21-16-3-4-18-15(9-16)10-19(26-18)20(25)24-11-13-5-7-23-17(8-13)14-2-1-6-22-12-14/h1-10,12H,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWNPCKJNJYCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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